2-Bromo-4-chloro-5-methylaniline

Analytical Chemistry Gas Chromatography Method Development

This 2‑bromo‑5‑chloro‑4‑methyl substitution pattern is non‑interchangeable. It enables regiospecific CuCN‑mediated cyanation essential for constructing the CB30865 dihydroquinazoline antitumor core. The methyl group creates a predictable GC retention index shift, making it an ideal internal standard for trace substituted‑aniline analysis. Its known monoclinic crystal structure (P2₁/c) serves as a model system for halogen‑bonding research, impacting solid‑state design. No other haloaniline delivers this combination of synthetic utility and analytical precision. Secure your research supply today.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Cat. No. B13848261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-methylaniline
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Br)N
InChIInChI=1S/C7H7BrClN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3
InChIKeyUROKIUVDZNZYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-methylaniline (CAS 102170-52-5): Key Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Bromo-4-chloro-5-methylaniline (CAS 102170-52-5) is a polysubstituted haloaniline derivative with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol . It is characterized by the simultaneous presence of bromine, chlorine, and a methyl group on the aniline ring, a substitution pattern that confers distinct reactivity and physicochemical properties relative to simpler haloaniline analogs [1]. The compound is primarily utilized as a versatile synthetic intermediate in the preparation of bioactive molecules, particularly within pharmaceutical and agrochemical research programs [2].

Why 2-Bromo-4-chloro-5-methylaniline Cannot Be Replaced by Common Haloanilines in Critical Applications


The specific 2-bromo-5-chloro-4-methyl substitution pattern of this aniline cannot be trivially interchanged with other haloanilines due to quantifiable differences in key performance parameters. In chromatographic applications, the presence of the methyl group shifts the gas chromatography (GC) retention index by a predictable increment relative to non-methylated analogs, enabling distinct separation [1]. In synthetic chemistry, the compound's unique halogenation pattern serves as a specific entry point for sequential cross-coupling reactions that are not feasible with symmetrically substituted or less-functionalized anilines [2]. Furthermore, the defined regiochemistry is critical for achieving the desired biological activity in downstream targets, as even minor alterations in halogen position or the absence of the methyl group can abrogate potency in structure-activity relationship (SAR) studies [3]. The evidence presented below quantifies these differences.

2-Bromo-4-chloro-5-methylaniline: Quantitative Differentiation from Closest Analogs


GC Retention Index Shift Due to Methyl Substitution vs. Non-Methylated Haloanilines

The addition of a methyl group to the haloaniline scaffold results in a predictable increase in gas chromatographic retention index (RI) on a standard non-polar polydimethylsiloxane stationary phase. Based on the additive scheme proposed for haloanilines, the RI for 2-bromo-4-chloro-5-methylaniline is estimated to be approximately 1535, which is >200 units higher than the RI for the structurally similar but non-methylated 2,4-dichloroaniline (RI = 1286) and approximately 70 units higher than 2,4-dibromoaniline (RI = 1465) [1]. This difference is sufficient for baseline chromatographic separation and unambiguous identification in complex mixtures.

Analytical Chemistry Gas Chromatography Method Development

Synthetic Yield as a Key Intermediate in Anti-Cancer Dihydroquinazoline Derivatives

In the synthesis of quinazolinone-based antitumor agents (e.g., CB30865 analogs), 2-bromo-5-chloro-4-methylaniline serves as a critical building block. The bromination of 3-chloro-4-methylaniline affords the target compound as a mixture with the dibromo derivative. While exact yields vary by method, the patent literature demonstrates that this specific aniline is indispensable for introducing the requisite halogenation pattern for subsequent functionalization via CuCN-mediated cyanation and further elaboration to the active pharmacophore [1]. Alternative anilines lacking the 5-chloro-4-methyl substitution fail to provide the correct regiochemistry for the final bioactive conformation.

Medicinal Chemistry Process Chemistry Anticancer Agents

Solid-State Structural Differentiation: Crystallographic Overlay with Chloro Analog

X-ray crystallographic analysis reveals that the substitution of bromine for chlorine in the 2-position of the aromatic ring results in a measurable alteration of the solid-state molecular conformation. An overlay of the crystal structure of a related bromo-substituted aniline derivative with its chloro analogue shows a significant deviation in the spatial arrangement of the aromatic ring and the attached substituents, attributed to the larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) [1]. This conformational difference influences intermolecular packing interactions, such as halogen bonds, which can affect the compound's melting point, solubility, and crystallization behavior [1].

Crystallography Materials Science Polymorphism

Commercially Available Purity Grade Specifications

Multiple reputable chemical suppliers provide 2-bromo-5-chloro-4-methylaniline with a guaranteed minimum purity of 95% (HPLC), with some vendors offering higher purity grades up to 97% [REFS-1, REFS-2, REFS-3]. This level of purity is consistently achieved across different synthetic batches and is accompanied by certificates of analysis (CoA) that include NMR, HPLC, and/or GC data . The availability of well-characterized, high-purity material reduces the risk of introducing unknown impurities into critical synthetic steps or biological assays.

Quality Control Procurement Analytical Standards

Optimal Use Cases for 2-Bromo-4-chloro-5-methylaniline Based on Comparative Evidence


Synthesis of Quinazolinone-Based Anticancer Agents (CB30865 Analogs)

This compound is the essential starting material for constructing the dihydroquinazoline core of CB30865 and related antitumor agents. The unique 2-bromo-5-chloro-4-methyl substitution pattern allows for regioselective functionalization, beginning with CuCN-mediated cyanation of the bromo group, followed by hydrolysis and cyclization to form the bioactive scaffold [1]. No other commercially available haloaniline provides the correct substitution for this established synthetic route.

Development of GC-MS Analytical Methods for Haloaniline Residues

Due to its distinct retention index on non-polar columns, 2-bromo-4-chloro-5-methylaniline can be employed as a reference standard or internal marker in gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying trace levels of substituted anilines in environmental or biological matrices [1]. Its well-separated chromatographic behavior from dichloro- and dibromoaniline analogs minimizes co-elution and ensures accurate identification.

Crystallization and Polymorph Screening Studies

The compound's known crystal structure in the monoclinic space group P2₁/c, along with its observed conformational differences relative to chloro analogs, makes it a suitable model system for investigating the role of halogen bonding (Br⋯Br, Br⋯Cl) in directing supramolecular assembly and solid-state packing [1]. This knowledge can be leveraged to design crystalline materials with tailored physical properties, such as improved stability or dissolution rates.

Technical Documentation Hub

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